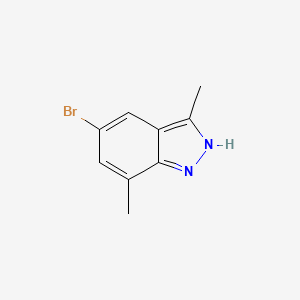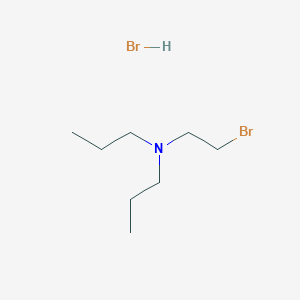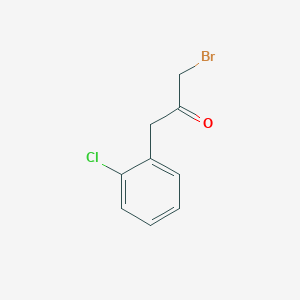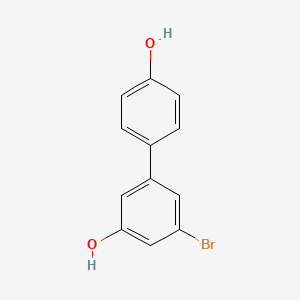
3-Brom-5-(4-Hydroxyphenyl)phenol
Übersicht
Beschreibung
3-Bromo-5-(4-hydroxyphenyl)phenol is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(4-hydroxyphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(4-hydroxyphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Flüssigkristallanzeigen (LCDs)
3-Brom-5-(4-Hydroxyphenyl)phenol: dient als ein Schlüsselzwischenprodukt bei der Synthese von Flüssigkristall-Oligomeren und -Polymeren . Diese Materialien sind entscheidend für die Herstellung von LCDs, die in modernen elektronischen Geräten allgegenwärtig sind. Die Verbindung trägt zur Bildung einer smektischen A-Mesophase bei, die für die stabilen und klaren Anzeigeeigenschaften unerlässlich ist, die in High-Definition-Bildschirmen erforderlich sind.
Organische Halbleiter
Aufgrund seiner strukturellen Eigenschaften wird diese Verbindung bei der Entwicklung von organischen Halbleitern verwendet . Seine Fähigkeit, geordnete Phasen zu bilden, macht es zu einem vielversprechenden Kandidaten für den Einsatz in organischen elektronischen Bauelementen, was möglicherweise zu effizienteren und flexibleren elektronischen Komponenten führt.
Pharmazeutische Zwischenprodukte
Der Bromphenol-Teil innerhalb von This compound ist in der pharmazeutischen Synthese von Bedeutung. Er kann als Zwischenprodukt bei der Herstellung verschiedener pharmazeutischer Verbindungen dienen, darunter solche mit entzündungshemmenden und antimikrobiellen Eigenschaften .
Enzyminhibition
Diese Verbindung hat sich auf dem Gebiet der Biochemie für die Enzyminhibition als vielversprechend erwiesen . Durch Beeinflussung der Enzymaktivität kann es verwendet werden, um biochemische Pfade zu untersuchen oder neue Medikamente zu entwickeln, die auf bestimmte Enzyme im Körper abzielen.
Polymersynthese
This compound: wird bei der Synthese von Methacrylat-Oligomeren verwendet . Diese Oligomere werden dann polymerisiert, um Materialien mit einzigartigen Eigenschaften zu erzeugen, wie z. B. hohe chemische Beständigkeit und geringe Entflammbarkeit, wodurch sie für eine Vielzahl von industriellen Anwendungen geeignet sind.
Flüssigkristallpolymere (LCPs)
Die Verbindung ist entscheidend für die Herstellung von LCPs, die für ihre einfache Verarbeitbarkeit und morphologische Stabilität bekannt sind . Diese Polymere sind in Sektoren sehr geschätzt, in denen dauerhafte und stabile Materialien benötigt werden, wie z. B. in der Luft- und Raumfahrt und der Automobilindustrie.
Antimikrobielle und antifungale Mittel
Untersuchungen zeigen, dass Derivate von Bromphenolen, wie This compound, antimikrobielle und antifungale Aktivitäten besitzen . Dies eröffnet Möglichkeiten für ihren Einsatz bei der Entwicklung neuer Behandlungen für Infektionen.
Pflanzenschutzmittel und Farbstoffe
Die strukturelle Vielseitigkeit von This compound ermöglicht es, es als Zwischenprodukt bei der Herstellung von Pflanzenschutzmitteln und Farbstoffen zu verwenden . Diese Anwendungen sind entscheidend für die Entwicklung von Produkten, die die landwirtschaftliche Produktivität steigern und eine Vielzahl von Farbstoffen für den industriellen Gebrauch liefern.
Eigenschaften
IUPAC Name |
3-bromo-5-(4-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXYKVZENKLOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686355 | |
| Record name | 5-Bromo[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-89-1 | |
| Record name | [1,1′-Biphenyl]-3,4′-diol, 5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


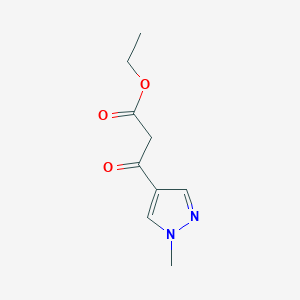
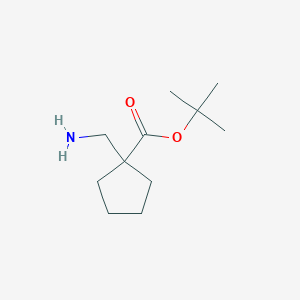

![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)
